molecular formula C8H7F2N3 B15384613 1-(2-Cyano-5-(difluoromethyl)phenyl)hydrazine

1-(2-Cyano-5-(difluoromethyl)phenyl)hydrazine

Cat. No.: B15384613
M. Wt: 183.16 g/mol
InChI Key: AQKDRUISDYOWDZ-UHFFFAOYSA-N
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Description

1-(2-Cyano-5-(difluoromethyl)phenyl)hydrazine is a useful research compound. Its molecular formula is C8H7F2N3 and its molecular weight is 183.16 g/mol. The purity is usually 95%.
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Biological Activity

1-(2-Cyano-5-(difluoromethyl)phenyl)hydrazine is a compound of interest due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound has been synthesized and characterized in various studies. Its structure includes a difluoromethyl group and a cyano group, which are significant for its biological activity.

Antifungal Activity

Recent studies have indicated that hydrazine derivatives, including those similar to this compound, exhibit antifungal properties . For instance, phenylhydrazides have shown varying degrees of antifungal activity against Candida albicans, with some compounds demonstrating MIC values lower than 4 μg/mL against fluconazole-resistant strains . The mechanism involves the generation of reactive oxygen species (ROS), leading to damage in fungal mycelium morphology.

Anticancer Activity

Hydrazine derivatives have also been explored for their anticancer properties . Compounds structurally related to this compound have demonstrated significant inhibition of cancer cell proliferation in vitro. For example, similar compounds have been reported to block the cell cycle at the G2/M phase in T-47D breast cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some hydrazine derivatives inhibit enzymes such as lipoxygenase, which is crucial in inflammatory processes .
  • Generation of Free Radicals : The production of ROS plays a significant role in the antifungal mechanism, leading to oxidative stress in fungal cells .
  • Cell Cycle Arrest : Compounds related to this hydrazine have been shown to induce cell cycle arrest in cancer cells, thereby inhibiting their proliferation .

Study on Antifungal Activity

A study evaluated various phenylhydrazide derivatives against multiple strains of C. albicans. The results indicated that certain compounds had superior activity compared to fluconazole, particularly against resistant strains. The most potent compound exhibited an MIC of 1.9 μg/mL against C. albicans SC5314 .

CompoundMIC (μg/mL)TAITSI
Compound A1.92.7112.0
Compound B4.02.13-
Compound C3.72.25-

Study on Anticancer Activity

In another investigation, hydrazine derivatives were tested for their anticancer efficacy against various cell lines. The results indicated that specific compounds could effectively inhibit cell growth and induce apoptosis in cancer cells.

Properties

Molecular Formula

C8H7F2N3

Molecular Weight

183.16 g/mol

IUPAC Name

4-(difluoromethyl)-2-hydrazinylbenzonitrile

InChI

InChI=1S/C8H7F2N3/c9-8(10)5-1-2-6(4-11)7(3-5)13-12/h1-3,8,13H,12H2

InChI Key

AQKDRUISDYOWDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)F)NN)C#N

Origin of Product

United States

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